4-Methyl-2-(trifluoromethoxy)benzyl alcohol
Description
4-Methyl-2-(trifluoromethoxy)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a trifluoromethoxy (-OCF₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring.
Molecular Formula: C₉H₉F₃O₂ (calculated).
Molecular Weight: ~206.16 g/mol (calculated).
Key Features:
- The trifluoromethoxy group is strongly electron-withdrawing, influencing electronic density and reactivity.
- The methyl group at the 4-position provides moderate electron-donating effects and enhances lipophilicity compared to halogens or methoxy substituents.
This compound is likely used in pharmaceutical synthesis, agrochemicals, or materials science, similar to its analogues (e.g., 4-fluoro and 4-chloro derivatives) .
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[4-methyl-2-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-3-7(5-13)8(4-6)14-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI Key |
FFOYYPYSCREKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OC(F)(F)F |
Origin of Product |
United States |
Biological Activity
4-Methyl-2-(trifluoromethoxy)benzyl alcohol is a compound that has garnered attention in pharmaceutical development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
- Molecular Formula : C9H9F3O2
- Molecular Weight : Approximately 222.161 g/mol
- Density : About 1.3 g/cm³
- Boiling Point : Approximately 245.1 °C at 760 mmHg
The compound features a benzyl alcohol structure with a trifluoromethoxy group and a methyl group on the aromatic ring, which contributes to its unique chemical behavior and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. Below are some notable findings:
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and interaction with microbial cells.
Antimalarial Properties
In related research on structurally similar compounds, it was noted that derivatives of benzyl alcohols, including those with trifluoromethoxy substituents, showed efficacy against Plasmodium parasites. The compound's structure suggests it could be a candidate for further exploration in antimalarial drug development .
Synthesis Methods
Several synthetic pathways have been developed to produce this compound. The most common methods include:
- Transetherification Reactions : Utilizing benzyl alcohol in the presence of methanesulfonic acid to yield desired intermediates.
- Vilsmeier Formylation : Following the synthesis of intermediates, this method allows for further functionalization to enhance biological activity .
Case Studies
- Antimicrobial Resistance : A study examining various compounds indicated that derivatives similar to this compound could potentially overcome antibiotic resistance mechanisms in bacteria by targeting cell wall synthesis pathways .
- In Vivo Studies : Research involving murine models demonstrated that compounds with similar structures provided protective effects against Plasmodium berghei sporozoite-induced infections, suggesting possible applications in treating malaria .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C9H9F3O2 | Contains both methyl and trifluoromethoxy groups | Potential antimicrobial effects |
| 4-Trifluoromethylbenzyl alcohol | C8H8F3O | Lacks methoxy substituent | Limited biological studies |
| 2-Methyl-4-trifluoromethylbenzyl alcohol | C9H10F3 | Contains trifluoromethyl instead of trifluoromethoxy | Moderate activity against protozoa |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-methyl-2-(trifluoromethoxy)benzyl alcohol with key analogues:
Key Observations :
- Electronic Effects: The trifluoromethoxy group (-OCF₃) dominates electronic properties, making the benzyl alcohol more acidic than non-fluorinated analogues. The methyl group mildly counteracts this effect through electron donation .
- Steric Effects: Substituents like -Cl or -OCH₃ introduce steric hindrance, which may affect reaction outcomes in coupling or alkylation steps (e.g., Mitsunobu reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
